molecular formula C9H21N3O B1519704 1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol CAS No. 531523-06-5

1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol

Cat. No. B1519704
CAS RN: 531523-06-5
M. Wt: 187.28 g/mol
InChI Key: XKRGAJNKRIMNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride” is a chemical compound with the molecular formula C8H19ClN2O . It has a molecular weight of 194.7 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride” consists of 8 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .

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Scientific Research Applications

Metabolism of Phenothiazine Drugs Phenothiazine drugs with piperazine and dimethylamino substitutions undergo in vivo degradation, leading to the formation of specific metabolites such as γ-(phenothiazinyl-10)-propylamine (PPA) and its analogues. These metabolites, including their sulfoxide forms, have been identified as biotransformation products in various species and confirmed by mass spectrometry. This indicates a significant role of the piperazine and dimethylamino groups in the metabolic pathway of these drugs (Breyer, Gaertner, & Prox, 1974).

Metabolism of HIV-1 Protease Inhibitor L-735,524, a potent HIV-1 protease inhibitor containing a piperazine structure, undergoes various metabolic transformations in humans. Metabolites formed include glucuronidation, pyridine N-oxidation, para-hydroxylation, and N-depyridomethylation, among others. Urinary excretion is a minor elimination pathway for the parent compound and its metabolites, highlighting the complexity of metabolism associated with piperazine structures (Balani et al., 1995).

Muscle Relaxant Applications Pipecurium bromide, a compound with a dimethyl-piperazino structure, has been noted for its safe application as a muscle relaxant in severe cardiac patients without significant changes in circulatory parameters. This suggests potential applications in anesthesiology and critical care settings (Barankay, 1980).

properties

IUPAC Name

1-(dimethylamino)-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-11(2)7-9(13)8-12-5-3-10-4-6-12/h9-10,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRGAJNKRIMNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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